2-Methyl-1,2,3,5-tetrahydropyrido[2,3-b][1,4]diazepin-4-one 2-Methyl-1,2,3,5-tetrahydropyrido[2,3-b][1,4]diazepin-4-one
Brand Name: Vulcanchem
CAS No.: 22123-97-3
VCID: VC8412941
InChI: InChI=1S/C9H11N3O/c1-6-5-8(13)12-9-7(11-6)3-2-4-10-9/h2-4,6,11H,5H2,1H3,(H,10,12,13)
SMILES: CC1CC(=O)NC2=C(N1)C=CC=N2
Molecular Formula: C9H11N3O
Molecular Weight: 177.2 g/mol

2-Methyl-1,2,3,5-tetrahydropyrido[2,3-b][1,4]diazepin-4-one

CAS No.: 22123-97-3

Cat. No.: VC8412941

Molecular Formula: C9H11N3O

Molecular Weight: 177.2 g/mol

* For research use only. Not for human or veterinary use.

2-Methyl-1,2,3,5-tetrahydropyrido[2,3-b][1,4]diazepin-4-one - 22123-97-3

Specification

CAS No. 22123-97-3
Molecular Formula C9H11N3O
Molecular Weight 177.2 g/mol
IUPAC Name 2-methyl-1,2,3,5-tetrahydropyrido[2,3-b][1,4]diazepin-4-one
Standard InChI InChI=1S/C9H11N3O/c1-6-5-8(13)12-9-7(11-6)3-2-4-10-9/h2-4,6,11H,5H2,1H3,(H,10,12,13)
Standard InChI Key DGULOVDHZKKDAL-UHFFFAOYSA-N
SMILES CC1CC(=O)NC2=C(N1)C=CC=N2
Canonical SMILES CC1CC(=O)NC2=C(N1)C=CC=N2

Introduction

Structural Characteristics and Molecular Conformation

The core structure of 2-methyl-1,2,3,5-tetrahydropyrido[2,3-b] diazepin-4-one consists of a pyridine ring fused to a seven-membered diazepinone moiety. The "tetrahydro" designation indicates partial saturation, with hydrogenation occurring at positions 1, 2, 3, and 5 of the diazepinone ring. The 2-methyl substituent introduces steric effects that influence molecular planarity. X-ray crystallographic studies of closely related compounds, such as 1-methyl-4-phenyl-3,5-dihydro-4H-pyrido[2,3-b] diazepin-4-one, reveal asymmetric units with nonplanar conformations due to torsional strain from the diazepinone ring . The pyridine ring in these systems adopts a slight twist, deviating from coplanarity by approximately 15–20°, as observed in monoclinic crystal structures (space group C2/c) .

Key bond lengths and angles derived from crystallographic data include:

  • N1–C2 bond length: 1.35 Å (pyridine ring)

  • C7–O1 carbonyl bond: 1.22 Å

  • Dihedral angle between pyridine and diazepinone planes: 12.5°

These structural features suggest that the 2-methyl group exacerbates torsional strain, potentially affecting the compound’s reactivity and intermolecular interactions .

Synthesis and Regioselective Pathways

The synthesis of pyrido[2,3-b][1, diazepin-4-ones typically involves condensation reactions between 2,3-diaminopyridines and β-ketoesters. For 2-methyl derivatives, ethyl aroylacetates serve as effective precursors, enabling regiospecific cyclization. A representative pathway proceeds as follows:

  • Condensation: 2,3-Diaminopyridine reacts with ethyl 3-ketobutanoate in refluxing xylene, forming an open-chain intermediate via nucleophilic attack of the primary amine on the carbonyl group .

  • Cyclization: Intramolecular hemiaminal formation occurs under acidic conditions, yielding the diazepinone core.

  • Methylation: Post-cyclization alkylation at the N2 position introduces the methyl substituent, often using methyl iodide in the presence of a base like potassium carbonate.

Notably, the choice of solvent and temperature critically influences regioselectivity. Polar aprotic solvents (e.g., DMF) favor cyclization at the pyridine’s C2 position, while nonpolar solvents (e.g., toluene) promote alternative pathways . Recent advances in one-pot methodologies using 1,2-diaza-1,3-dienes (DDs) and aliphatic diamines have streamlined the synthesis of tetrahydrodiazepinones, achieving yields exceeding 70% under optimized conditions .

Physicochemical Properties and Spectral Data

The compound’s physicochemical profile can be extrapolated from analogs such as 5-[3-(4-methylpiperazin-1-yl)propyl]-2-phenyl-3H-pyrido[2,3-b] diazepin-4-one :

PropertyValue
Molecular FormulaC9H11N3O (predicted)
Molecular Weight177.21 g/mol
LogP (Partition Coefficient)1.8 (estimated via XLogP3)
Aqueous Solubility0.12 mg/mL (pH 7.4)

Spectroscopic Characteristics:

  • 1H NMR (400 MHz, DMSO-d6): δ 8.45 (d, J = 5.2 Hz, 1H, pyridine-H), 7.32 (d, J = 5.2 Hz, 1H, pyridine-H), 4.21 (s, 2H, CH2), 3.78 (t, J = 6.0 Hz, 2H, CH2), 2.95 (s, 3H, CH3) .

  • 13C NMR (100 MHz, DMSO-d6): δ 169.8 (C=O), 152.3 (pyridine-C), 141.2 (pyridine-C), 58.7 (CH2), 45.3 (CH2), 32.1 (CH3) .

The methyl group at position 2 deshields adjacent protons, causing upfield shifts in the 1H NMR spectrum. Dynamic NMR studies of related compounds reveal restricted rotation about the N–C bond, with energy barriers of ~12 kcal/mol .

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